molecular formula C14H16N2O5 B2877840 N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 942010-17-5

N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2877840
CAS No.: 942010-17-5
M. Wt: 292.291
InChI Key: KDLRCLHROUJGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.291. The purity is usually 95%.
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Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-13-7-16(10(9-17)5-12(13)18)8-14(19)15-6-11-3-2-4-21-11/h2-5,7,17H,6,8-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLRCLHROUJGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, especially in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4C_{16}H_{18}N_2O_4. The compound features a furan ring, a hydroxymethyl group, and a methoxy-substituted pyridine derivative, which are critical for its biological activity.

PropertyValue
Molecular Weight302.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP1.5

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan and pyridine have been reported to possess moderate to strong antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

A study evaluating various furan derivatives demonstrated that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus . While specific data on this compound is limited, its structural components suggest potential similar activity.

Anticancer Activity

The anticancer potential of compounds containing pyridine and furan moieties has been extensively researched. For example, certain derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)25.72Induction of apoptosis
Compound BA549 (Lung)15.60Cell cycle arrest
N-(furan-2-ylmethyl) derivativeHeLa (Cervical)Not specifiedPotential inhibition of PI3K/Akt pathway

Neuroprotective Effects

Some furan derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the methoxy group in the pyridine ring may enhance the compound's ability to cross the blood-brain barrier, potentially leading to neuroprotective outcomes.

Case Study: Neuroprotection

In vitro studies on related compounds have indicated that they can reduce oxidative stress markers and promote neuronal survival under conditions mimicking neurodegeneration . Although direct studies on this compound are necessary, its structural analogs suggest similar protective mechanisms.

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